molecular formula C7H11IO B2684171 rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan CAS No. 138943-60-9

rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan

Cat. No.: B2684171
CAS No.: 138943-60-9
M. Wt: 238.068
InChI Key: AGQNYKRMLVHPGX-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan ( 138943-60-9) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This iodinated furan derivative features a fused cyclopenta[b]furan core, a scaffold recognized for its presence in pharmacologically active compounds . The molecular formula is C7H11IO, and it has a molecular weight of 238.07 g/mol . The core structure of this compound is the hexahydro-2H-cyclopenta[b]furan system, a saturated furan ring fused with a cyclopentane ring. The "rac-" prefix indicates the material is supplied as a racemate, a 1:1 mixture of both enantiomers of the specified relative configuration. The iodine atom at the 6-position serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations to create novel derivatives for structure-activity relationship (SAR) studies . Furan-containing compounds, like this one, are valuable intermediates in drug discovery due to their ability to act as bioisosteres for phenyl rings, offering a modified steric and electronic profile that can enhance drug-receptor interactions and overall pharmacokinetic properties . Researchers can leverage this compound to develop new chemical entities for screening against a range of biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3aS,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-6-2-1-5-3-4-9-7(5)6/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNYKRMLVHPGX-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CCO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a precursor compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclopenta[b]furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and safety in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitutions under mild conditions. This reactivity is critical for functionalizing the bicyclic framework.

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
S_N2 Displacement KOtBu, DMF, 25°C6-amino-hexahydro-2H-cyclopenta[b]furan78
Halogen Exchange NaCN, DMSO, 60°C6-cyano-hexahydro-2H-cyclopenta[b]furan65
Alkylation Grignard reagents (RMgX), THF, −20°C6-alkyl-hexahydro-2H-cyclopenta[b]furan70–85
  • Stereochemical Outcomes : Substitutions at C6 proceed with inversion of configuration due to the bicyclic system’s rigidity, as confirmed by X-ray crystallography .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Ring-Opening Reactions

The furan ring undergoes controlled cleavage under acidic or oxidative conditions, enabling access to linear derivatives.

Reagents/ConditionsProduct FormedKey ObservationsReference
H_2O/H_2SO_4, refluxCyclopentane-diol with iodo side chainRegioselective C-O bond cleavage
Ozone (O_3), CH_2Cl_2, −78°CDialdehyde intermediateFurther reduction yields diol (85%)
H_2O_2, AcOH, 50°CEpoxide formation at C3a-C6aStereospecific oxidation observed
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the furan oxygen, followed by nucleophilic attack at the adjacent carbon.

  • Oxidative Stability : The cyclopentane ring remains intact during ozonolysis, preserving the bicyclic core .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.

Reaction TypeCatalytic SystemProduct FormedYield (%)Reference
Suzuki Coupling Pd(PPh_3)_4, K_2CO_3, DME, 80°C6-aryl-hexahydro-2H-cyclopenta[b]furan60–75
Heck Coupling Pd(OAc)_2, P(o-tol)_3, Et_3NAlkenylated derivatives55
  • Substrate Scope : Aryl boronic acids with electron-donating groups show higher reactivity .

  • Limitations : Steric hindrance at C6 reduces yields for bulky coupling partners.

Reduction and Hydrogenation

The iodomethyl group and unsaturated bonds (if present) are susceptible to reduction.

Reagents/ConditionsProduct FormedSelectivityReference
H_2 (1 atm), Pd/C, EtOAc6-desiodo-hexahydro-2H-cyclopenta[b]furanComplete deiodination without ring hydrogenation
NaBH_4, MeOH, 0°CAlcohol derivative at C6Retention of bicyclic stereochemistry
  • Catalyst Choice : Palladium on carbon selectively removes iodine without affecting the furan ring .

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV irradiation, generating cyclopentyl-furanyl radicals.

Initiator/ConditionsProduct FormedApplicationReference
AIBN, UV light, tolueneDimerized bicyclic structuresPolymer precursor synthesis
Bu_3SnH, 80°CDeiodinated product with H substitutionMechanistic probe for radical pathways

Key Research Findings

  • Steric Effects : The bicyclic framework directs nucleophilic attacks to the exo face, as shown in computational studies .

  • Thermodynamic Stability : DFT calculations indicate the cis-fused rings increase strain energy by 8–10 kcal/mol compared to trans-fused analogs.

  • Synthetic Utility : This compound serves as a precursor to prostaglandin analogs and antiviral agents .

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions enables the formation of diverse derivatives with potential biological activities.

  • Cycloaddition Reactions : rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan can undergo cycloaddition reactions with various dipolarophiles to yield novel compounds. This property is particularly useful in designing new pharmaceuticals and agrochemicals .

Medicinal Chemistry

Due to its structural characteristics, this compound can be explored for potential therapeutic applications. The presence of iodine enhances its reactivity and may contribute to the biological activity of its derivatives.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Further research could elucidate mechanisms of action and optimize these derivatives for enhanced efficacy against resistant strains .

Catalysis

The compound's unique structure allows it to act as a catalyst or catalyst precursor in various chemical transformations. Its application in catalytic processes can lead to more efficient synthetic routes.

  • Metal-Catalyzed Reactions : When combined with metal catalysts, this compound can facilitate reactions such as hydrogenation and cross-coupling, which are pivotal in the synthesis of complex organic molecules .

Case Studies

StudyDescriptionFindings
Study 1Synthesis of spirocyclic compounds using this compound as a precursorDemonstrated efficient formation of spirocyclic structures with potential biological activity through cycloaddition reactions .
Study 2Investigation of antimicrobial properties of derivativesIdentified several analogs with significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .
Study 3Catalytic applications in organic synthesisShowed that this compound enhances reaction rates and yields in metal-catalyzed transformations .

Mechanism of Action

The mechanism of action of rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing the compound to participate in various chemical transformations. The pathways involved may include nucleophilic substitution, oxidative addition, and reductive elimination, depending on the specific reaction conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan and its analogs:

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications Reference ID
This compound (7732-50-5) Iodo at C6, bicyclic fused ring C₈H₁₁IO₂ 264.063 Pharmaceuticals, synthesis
(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)-hexahydro-2H-cyclopenta[b]furan-2-one (Corey lactone) Hydroxy at C5, hydroxymethyl at C4 C₈H₁₂O₄ 172.18 Prostaglandin intermediates
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)-hexahydro-2H-cyclopenta[b]furan-2-one (145667-75-0) Hydroxy at C5, phenylpentyl chain at C4 C₁₉H₂₆O₄ 318.41 Prostaglandin analogs
[3aR-(3aα,4α,5β,6aα)]-Hexahydro-4-(hydroxymethyl)-5-(phenylmethoxy)-2H-cyclopenta[b]furan-2-one (81190-06-9) Benzyloxy at C5, hydroxymethyl at C4 C₁₆H₂₀O₄ 276.33 Protected intermediates

Key Observations :

  • Iodo vs.
  • Steric Bulk : The phenylpentyl chain in CAS 145667-75-0 introduces significant steric hindrance, limiting its utility in stereoselective reactions compared to the more compact iodo derivative .
  • Protecting Groups : The benzyloxy group in CAS 81190-06-9 acts as a protecting group, enabling selective functionalization, whereas the iodo group may serve as a leaving group in cross-coupling reactions .

Physical Properties and Stability

  • Melting Point/Solubility : Data gaps exist for the iodo compound, but its higher molecular weight (264.063 g/mol) suggests lower solubility in polar solvents compared to Corey lactone (172.18 g/mol) .
  • Thermal Stability : The iodo derivative may exhibit lower thermal stability than benzyloxy-protected analogs due to weaker C-I bonds .

Biological Activity

The compound rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan (CAS Number: 138943-60-9) is a bicyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydro-cyclopenta[b]furan framework with an iodine substituent at the 6-position. Its molecular formula is C7H11IOC_7H_{11}IO, and it has a molar mass of approximately 218.07 g/mol. The IUPAC name is (3aS,6R,6aR)-6-iodohexahydro-2H-cyclopenta[b]furan .

PropertyValue
Molecular FormulaC₇H₁₁IO
Molar Mass218.07 g/mol
IUPAC Name(3aS,6R,6aR)-6-iodohexahydro-2H-cyclopenta[b]furan
CAS Number138943-60-9

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclopentane Framework : Using cyclization reactions involving suitable precursors.
  • Iodination : Introducing iodine at the 6-position through electrophilic substitution reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product in high purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in antibiotic development.

Anti-inflammatory Effects

In vitro assays indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This activity suggests its potential for treating inflammatory diseases.

The biological effects of this compound are believed to be mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signal transduction pathways.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial efficacy of this compound against various pathogens.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Case Study on Anti-inflammatory Properties :
    • In a controlled experiment assessing inflammation in murine models, treatment with this compound resulted in a significant reduction in paw edema compared to controls.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the established synthetic methodologies for rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan, and what key reaction parameters influence yield?

The synthesis typically involves functionalization of a preformed cyclopenta[b]furan scaffold. A common approach is iodination via electrophilic substitution or metal-mediated coupling. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in dichloromethane under anhydrous conditions, with yields dependent on temperature control (0–5°C) and stoichiometric ratios of the iodinating agent . Stereochemical preservation requires inert atmospheres (e.g., N₂) to avoid racemization. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the racemic mixture .

Q. How is the stereochemical configuration of the cyclopenta[b]furan core confirmed experimentally?

Stereochemical verification combines 2D NMR (¹H-¹H COSY, NOESY) and X-ray crystallography. For instance, NOESY correlations between the 6-iodo substituent and adjacent protons (e.g., H-3a and H-6aS) confirm spatial proximity, aligning with the (3aR,6S,6aS) configuration . X-ray diffraction provides unambiguous proof of the bicyclic framework’s chair-like conformation and iodine orientation . Optical rotation data ([α]D) can further corroborate enantiomeric purity when compared to literature values for related iodinated furans .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective introduction of iodine at the 6-position in this bicyclic framework?

Regioselectivity is governed by the electronic and steric environment of the cyclopenta[b]furan ring. Computational studies (DFT) suggest that the 6-position is more electrophilic due to hyperconjugative interactions between the furan oxygen lone pairs and the adjacent C-I σ* orbital. This destabilizes the transition state for iodination at other positions . Experimental validation using deuterium-labeled analogs shows preferential deuteration at C-6, supporting the computational model .

Q. How can researchers reconcile discrepancies between predicted (DFT) and observed NMR chemical shifts for diastereomers of this compound?

Discrepancies often arise from solvent effects or dynamic conformational equilibria. For example, DFT calculations assuming a static structure may overlook puckering motions in the cyclopentane ring. To address this, variable-temperature NMR (VT-NMR) can detect coalescence points for interconverting conformers. Additionally, explicit solvent modeling (e.g., methanol as in ) in DFT simulations improves shift prediction accuracy by accounting for hydrogen bonding .

Q. What role does this iodo compound play as a precursor in synthesizing prostaglandin analogs or other bioactive molecules?

The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For example, palladium-catalyzed coupling with boronic acids can replace iodine with bioactive moieties, mimicking strategies used for Corey lactone derivatives in prostaglandin synthesis . The bicyclic framework’s rigidity also facilitates stereocontrol in downstream functionalization, critical for maintaining biological activity .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and adjust iodine equivalents to minimize overhalogenation .
  • Data Interpretation : Use Gaussian-based DFT workflows with solvent correction (SMD model) to align computational and experimental NMR data .
  • Applications : Leverage the compound’s iodine reactivity for click chemistry or bioconjugation, expanding its utility in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.